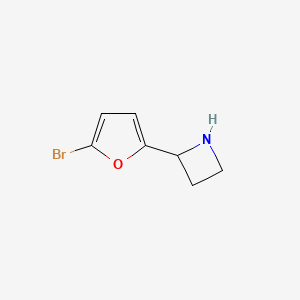![molecular formula C15H15N5O4 B15312897 3-[4-(2-azidoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B15312897.png)
3-[4-(2-azidoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(2-azidoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione is a complex organic compound that features an azido group, an isoindolinone moiety, and a piperidine-2,6-dione structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-azidoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione typically involves multiple steps. One common route includes the following steps:
Formation of the Isoindolinone Moiety: This can be achieved by cyclizing a suitable precursor, such as a nitrobenzoate derivative, with an amine under acidic conditions.
Introduction of the Azido Group: The azido group can be introduced via a nucleophilic substitution reaction using sodium azide.
Formation of the Piperidine-2,6-dione Structure: This step involves the cyclization of a suitable precursor, such as a brominated glutarimide, with an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques to ensure the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(2-azidoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione can undergo various chemical reactions, including:
Click Chemistry: The azido group can participate in click chemistry reactions with alkynes to form triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azido group.
Common Reagents and Conditions
Click Chemistry: Copper(I) or ruthenium catalysts are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide for introducing the azido group.
Major Products
Click Chemistry: Formation of triazoles.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[4-(2-azidoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for synthesizing bioactive molecules, particularly those with potential anticancer properties.
Materials Science: The compound can be used in the development of new materials with unique properties, such as enhanced solubility and reduced immunogenicity.
Bioconjugation: The azido group allows for easy conjugation with biomolecules, making it useful in bioconjugation studies.
Mecanismo De Acción
The mechanism of action of 3-[4-(2-azidoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione largely depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The azido group can also facilitate the formation of covalent bonds with target molecules, enhancing its activity.
Comparación Con Compuestos Similares
Similar Compounds
Lenalidomide: A derivative of thalidomide with a similar piperidine-2,6-dione structure.
Pomalidomide: Another derivative of thalidomide with enhanced anticancer properties.
Azido-dPEG®4-acid: Contains an azido group and is used in click chemistry reactions.
Uniqueness
3-[4-(2-azidoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione is unique due to its combination of an azido group, an isoindolinone moiety, and a piperidine-2,6-dione structure
Propiedades
Fórmula molecular |
C15H15N5O4 |
|---|---|
Peso molecular |
329.31 g/mol |
Nombre IUPAC |
3-[7-(2-azidoethoxy)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C15H15N5O4/c16-19-17-6-7-24-12-3-1-2-9-10(12)8-20(15(9)23)11-4-5-13(21)18-14(11)22/h1-3,11H,4-8H2,(H,18,21,22) |
Clave InChI |
UXAPIBLLLVBCIF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


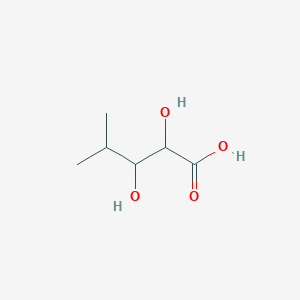
![1-[4-(Azidomethyl)phenyl]methanaminehydrochloride](/img/structure/B15312823.png)
![(1r,3s,5s)-6,6-Dimethylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B15312841.png)
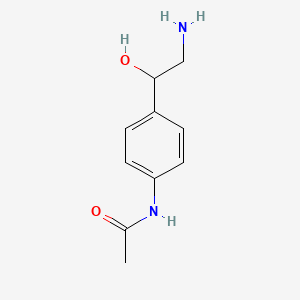
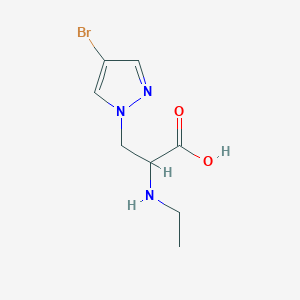
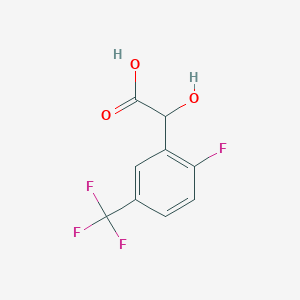

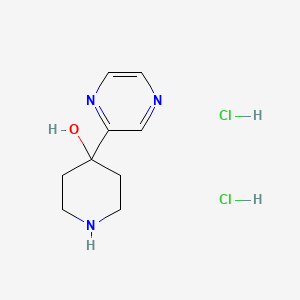
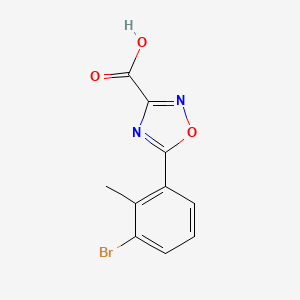
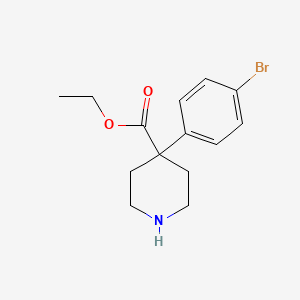


![(2E)-3-[4-(1H-Pyrazol-1-yl)phenyl]-2-propenal](/img/structure/B15312902.png)
